5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide
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Overview
Description
5-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide is a complex organic compound characterized by its chloro, fluoro, methoxy, and benzamide functional groups
Mechanism of Action
Target of Action
A structurally similar compound, mosapride citrate, is known to act as a selective 5ht4 agonist . The 5HT4 receptor is a serotonin receptor, and serotonin is a neurotransmitter that plays a crucial role in mood regulation, gastrointestinal motility, and other physiological functions.
Mode of Action
Based on its structural similarity to mosapride citrate, it may interact with its target by binding to the 5ht4 receptors, thereby modulating the activity of serotonin in the body .
Result of Action
If it acts similarly to mosapride citrate, it may enhance the activity of serotonin, leading to various physiological effects such as improved mood and enhanced gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core benzamide structure. Key steps may include:
Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine.
Introduction of the oxan-4-ylmethyl group: This involves the reaction of the benzamide core with a suitable oxan-4-ylmethyl halide under nucleophilic substitution conditions.
Introduction of the 4-fluorophenyl group: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of 4-fluorophenyl and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The chloro group can be reduced to a methyl group using appropriate reducing agents.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Formation of 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-hydroxybenzamide.
Reduction: Formation of 5-methyl-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Its unique structure may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide
2-chloro-4-fluorophenol
Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-
Uniqueness: 5-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide is unique due to its combination of functional groups and the presence of the oxan-4-ylmethyl group, which is not commonly found in similar compounds. This structural uniqueness may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3/c1-25-18-7-4-15(21)12-17(18)19(24)23-13-20(8-10-26-11-9-20)14-2-5-16(22)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYMRTSWQSLYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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